Aselacin A

Description

Properties

CAS No. |

156223-06-2 |

|---|---|

Molecular Formula |

C46H68N8O11 |

Molecular Weight |

909.1 g/mol |

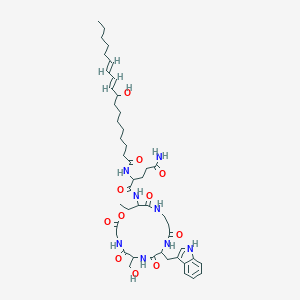

IUPAC Name |

N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |

InChI |

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+ |

InChI Key |

AYUIKFCHOSVYEV-DGRUYDBLSA-N |

SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

Isomeric SMILES |

CCCCC/C=C/C=C/C(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

Synonyms |

aselacin A |

Origin of Product |

United States |

Origin, Isolation, and Fermentation Methodologies of Aselacin a

Microbial Producers and Fungal Taxonomy

The primary producers of aselacin A are filamentous fungi belonging to the genus Acremonium. nih.govbertin-bioreagent.commedchemexpress.commdpi.com Fungal taxonomy is a complex field that classifies fungi based on various characteristics, including their reproductive structures and genetic information. researchgate.netnih.govmdpi.com

Acremonium Species as Producing Organisms

Inhibitory activity detected in the culture extracts of two Acremonium species led to the initial discovery of aselacins A, B, and C. nih.govmdpi.com The genus Acremonium is known to produce a variety of secondary metabolites, including peptides. nih.govencyclopedia.pubnih.govsemanticscholar.orgresearchgate.net

Isolation from Marine Sponge-Derived Fungi (Acremonium persicinum)

This compound, along with other related compounds like aselacin D and aselacin C, has been isolated from sponge-derived fungi, specifically Acremonium persicinum. nih.govencyclopedia.pubresearchgate.netjapsonline.comnih.gov Acremonium persicinum F10, derived from the marine sponge Phakellia fusca, has been identified as a source of aselacin D and aselacin C. researchgate.netnih.gov Another strain, Acremonium persicinum KUFA 1007, isolated from the marine sponge Mycale sp., has also been studied for its secondary metabolites. nih.govencyclopedia.pubjapsonline.com

Fermentation Strategies for this compound Production

Aselacins A, B, and C were discovered through the screening of fungal metabolites obtained from stationary fermentations of Acremonium species. nih.gov Fermentation involves the controlled growth of microorganisms to produce desired compounds. frontiersin.orgfao.org Specific fermentation conditions are employed to optimize the production of secondary metabolites like this compound. While detailed specific fermentation strategies for maximizing this compound yield are not extensively detailed in the provided snippets, the initial discovery utilized stationary culture. nih.govresearchgate.net Research into optimizing fermentation processes for natural product isolation often involves scaling up cultures to obtain sufficient material for purification and characterization. plos.orgresearchgate.netplos.orgacs.org

Isolation Techniques for this compound and Related Compounds

The isolation of this compound and related compounds typically involves a series of purification steps from the fungal culture extracts. researchgate.netplos.orgplos.org

Bioactivity-Directed Fractionation

Bioactivity-directed fractionation is a common strategy in natural product isolation, where fractions of an extract are tested for a specific biological activity to guide the purification process. plos.orgresearchgate.netplos.orgnih.govresearchgate.netpsu.edu This approach was utilized in the discovery of aselacins, employing a radioligand test that measures the inhibition of endothelin-1 (B181129) binding to its receptors. nih.gov This allowed researchers to identify and prioritize fractions containing the active compounds. plos.orgplos.org

Chromatographic Purification Approaches

Chromatographic techniques are essential for separating and purifying compounds from complex mixtures. researchgate.netplos.orgplos.orgacs.orgpsu.edumdpi.com For this compound and related aselacins, various chromatographic methods have been employed. These include reverse-phase chromatography, such as on C18-bonded silica (B1680970) gel, and countercurrent chromatography, specifically using an Ito Coil Planet Centrifuge. researchgate.net Preparative high-performance liquid chromatography (HPLC) has also been used to obtain analytically pure material. researchgate.netplos.orgplos.orgacs.orgmdpi.com Low-resolution chromatographic steps, such as using brominated polystyrenic resin (SP-207ss), have been used in initial fractionation. plos.orgplos.org Subsequent purification steps often involve semi-preparative or preparative reversed-phase HPLC with varying solvent systems and gradients depending on the specific compounds of interest. plos.orgplos.orgacs.orgmdpi.com

Structural Elucidation and Stereochemical Determination of Aselacin a

Advanced Spectroscopic Methods for Aselacin A Structure

Spectroscopic methods played a crucial role in deciphering the molecular architecture of this compound, providing detailed information about its connectivity and functional groups. nih.govanu.edu.au

Mass Spectrometry (MS) Analysis

Mass spectrometry was employed in the structural elucidation of the aselacins, including this compound. nih.gov MS analysis is a powerful technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. thermofisher.comspectroscopyonline.comgenedata.com While specific fragmentation data for this compound are not detailed in the provided information, MS would have been essential for confirming the molecular weight of this compound and providing clues about its constituent parts through analysis of fragment ions generated during the ionization process. thermofisher.comyoutube.comyoutube.com The differences in the functionalized long-chain fatty acid among the aselacins were likely characterized, in part, using mass spectrometric techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a key technique utilized for the detailed structural determination of this compound. nih.gov NMR provides rich information about the chemical environment and connectivity of atoms within a molecule by analyzing the interactions of atomic nuclei with an external magnetic field. anu.edu.auemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were performed on this compound in both protic and aprotic solvents to obtain comprehensive structural data. nih.gov

One-dimensional NMR experiments, specifically ¹H, ¹³C, and ¹⁵N NMR, were integral to the structural analysis of this compound. nih.gov

¹H NMR provides information on the number and types of hydrogen atoms, their chemical environments (chemical shifts), and their coupling interactions with neighboring protons (coupling constants and multiplicities). emerypharma.com

¹³C NMR reveals the different types of carbon atoms present in the molecule and their chemical shifts, which are indicative of their hybridization and functional group environment.

¹⁵N NMR can provide information about the nitrogen atoms within the peptide and peptolide linkages. nih.gov

Analysis of the chemical shifts and coupling patterns from these 1D spectra would have provided initial assignments for many of the atoms in this compound and helped identify the presence of different amino acid residues and the fatty acid chain. emerypharma.com

Elucidation of this compound Stereochemistry

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is crucial for fully characterizing a natural product like this compound, which contains multiple chiral centers within its amino acid residues. chemistrytalk.orgnumberanalytics.com

Amino Acid Analysis and Chiral High-Performance Liquid Chromatography (HPLC)

The stereochemistry of the amino acid components of this compound was elucidated through a combination of amino acid analysis and chiral High-Performance Liquid Chromatography (HPLC). nih.gov Amino acid analysis involves hydrolyzing the peptide/peptolide to break it down into its constituent amino acids. mdpi.com Chiral HPLC is a technique specifically designed to separate enantiomers (stereoisomers that are mirror images of each other), such as the D and L forms of amino acids. mdpi.comnih.govhitachi-hightech.comchromatographytoday.com

By hydrolyzing this compound and then analyzing the resulting free amino acids using chiral HPLC, researchers could determine the absolute configuration (D or L) of each amino acid present in the molecule. nih.govmdpi.comnih.gov This analysis revealed the specific stereochemistry of the amino acids within this compound, confirming the presence of Gly, D-Ser, D-Trp, beta-Ala, L-Thr in the cyclic portion and D-Gln in the exocyclic part. nih.gov Beta-Ala is an achiral amino acid.

Based on the research findings, the amino acid composition and their determined stereochemistry in this compound are as follows:

| Amino Acid | Location in this compound | Stereochemistry |

| Gly | Cyclic ring | Achiral |

| Ser | Cyclic ring | D |

| Trp | Cyclic ring | D |

| beta-Ala | Cyclic ring | Achiral |

| Thr | Cyclic ring | L |

| Gln | Exocyclic | D |

Marfey's Analysis and Advanced Marfey's Method

Marfey's analysis and its advanced variations are crucial techniques for determining the stereochemistry of amino acids within a peptide or peptolide. This method involves derivatizing the hydrolyzed amino acids with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). The resulting diastereomers are then separated and analyzed, typically by HPLC, allowing for the identification of the absolute configuration (D or L) of each amino acid present in the hydrolyzed sample. The application of this method to this compound was instrumental in establishing the stereochemistry of its constituent amino acids, revealing the presence of D-amino acids within its structure. nih.gov

X-ray Single-Crystal Diffraction (as applied to related compounds)

While direct X-ray single-crystal diffraction data for this compound may not be readily available in all literature, this technique is a powerful tool for unequivocally determining the three-dimensional structure and stereochemistry of crystalline compounds at atomic resolution. For complex natural products like this compound, where obtaining suitable crystals can be challenging, X-ray crystallography of related or co-crystallized compounds, or synthetic intermediates, can provide crucial insights into the core structural features and confirm stereochemical assignments made by other methods. nih.gov Studies on cyclic peptides and depsipeptides have utilized X-ray crystallography to validate predicted structures and understand the impact of features like D-amino acids and N-methylation on conformation. biorxiv.org

Core Structural Features of this compound

This compound possesses a distinct molecular architecture that defines its properties. Its structure includes a cyclic peptide ring, an appended amino acid, and a fatty acid component. nih.gov

Cyclic Pentapeptolide Ring System (e.g., cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr])

A central feature of this compound is its cyclic pentapeptolide ring. nih.gov This ring is formed by the cyclization of five amino acid residues. The specific sequence reported for this cyclic core is cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr]. nih.gov This sequence highlights the presence of both standard (Gly, L-Thr) and non-standard (beta-Ala) amino acids, as well as amino acids with D-configuration (D-Ser, D-Trp). The peptolide nature indicates the presence of at least one ester linkage within the ring, in addition to amide bonds.

Exocyclic D-Glutamine Moiety

Attached to the cyclic core is an exocyclic D-Glutamine moiety. nih.gov This means a single residue of D-Glutamine is linked to the cyclic peptide ring but is not part of the ring itself. The presence of D-Glutamine as an exocyclic unit is a notable characteristic of this compound.

Comparative Structural Analysis with Aselacin B, C, and D

Here is a table summarizing the core structural components:

| Structural Component | Description |

| Cyclic Pentapeptolide Ring | cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] |

| Exocyclic Moiety | D-Glutamine |

| Fatty Acid Component | Functionalized long chain fatty acid (varies among Aselacins) |

Here is a table comparing the molecular formulas and weights of Aselacins A and C:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C46H68N8O11 | 909.10 mycocentral.eu |

| Aselacin C | C46H66N8O11 | 907.1 caymanchem.com |

Biological Activities and Pharmacological Characterization of Aselacin a

Endothelin Receptor Antagonism

Aselacin A functions as an antagonist of endothelin receptors. caymanchem.combertin-bioreagent.com Endothelin receptors are key players in mediating the effects of endothelins, potent vasoconstrictor peptides. rpsg.org.uk

Inhibition of Endothelin-1 (B181129) (ET-1) Binding

A primary mechanism of action for this compound is the inhibition of Endothelin-1 (ET-1) binding to its receptors. targetmol.comtargetmol.commedchemexpress.commedchemexpress.com This inhibition has been demonstrated in studies utilizing membrane preparations from bovine atria and porcine brain. nih.govtargetmol.commedchemexpress.comcymitquimica.comtargetmol.comcaymanchem.combertin-bioreagent.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netcaymanchem.com

Specificity for Endothelin Receptor Subtypes (ETA and ETB)

This compound has been shown to inhibit the binding of ET-1 to both ETA and ETB receptor subtypes. targetmol.comtargetmol.commedchemexpress.com The ETA receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation, while ETB receptors are found on endothelial cells and can mediate vasodilation, although they can also elicit vasoconstriction in certain instances. rpsg.org.ukmdpi.com

Quantitative Assessment of Inhibitory Potency (IC50 Values)

The inhibitory potency of this compound is quantitatively assessed by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the ET-1 binding. nih.gov

Inhibition in Bovine Atrial Membranes

This compound effectively inhibits ET-1 binding in bovine atrial membranes. nih.govtargetmol.comcymitquimica.comtargetmol.comcaymanchem.combertin-bioreagent.commedchemexpress.comcaymanchem.com These membranes endogenously express high levels of ETA receptors. caymanchem.combertin-bioreagent.comcaymanchem.com Reported IC50 values for this compound in bovine atrial membranes are approximately 22 μg/mL and 20 μg/mL. targetmol.comcymitquimica.comtargetmol.commedchemexpress.com Another study reported an IC50 value of 60 µg/ml for Aselacin C in bovine atrial membranes. caymanchem.combertin-bioreagent.comcaymanchem.com

Inhibition in Porcine Brain Membranes

In porcine brain membranes, which endogenously express high levels of ETB receptors, this compound also demonstrates inhibitory activity on ET-1 binding. nih.govtargetmol.commedchemexpress.comcymitquimica.comtargetmol.comcaymanchem.combertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.com The reported IC50 values for this compound in porcine brain membranes are approximately 20 μg/mL and 22 μg/mL. targetmol.comcymitquimica.comtargetmol.commedchemexpress.com Aselacin C showed an IC50 value of 80 µg/ml in porcine cerebral membranes. caymanchem.combertin-bioreagent.comcaymanchem.com

Here is a summary of the IC50 values for this compound and Aselacin C:

| Compound | Membrane Source | Endothelin Receptor Subtype Expressed | IC50 (μg/mL) | Source |

| This compound | Bovine Atrial Membranes | Primarily ETA | 22 | targetmol.comcymitquimica.comtargetmol.com |

| This compound | Bovine Atrial Membranes | Primarily ETA | 20 | medchemexpress.com |

| This compound | Porcine Brain Membranes | Primarily ETB | 20 | targetmol.comcymitquimica.comtargetmol.com |

| This compound | Porcine Brain Membranes | Primarily ETB | 22 | medchemexpress.com |

| Aselacin C | Bovine Atrial Membranes | Primarily ETA | 60 | caymanchem.combertin-bioreagent.comcaymanchem.com |

| Aselacin C | Porcine Cerebral Membranes | Primarily ETB | 80 | caymanchem.combertin-bioreagent.comcaymanchem.com |

Research Applications in Cardiovascular Biology

This compound is considered applicable for research in cardiovascular diseases. targetmol.commedchemexpress.comcymitquimica.comtargetmol.commedchemexpress.commedchemexpress.com Its ability to antagonize endothelin receptors makes it a valuable tool for investigating the role of the endothelin system in various cardiovascular processes. Research in cardiovascular biology often involves studying mechanisms related to blood vessel function, atherogenesis, blood coagulation, inflammation, and sepsis. omrf.org Endothelin receptor antagonists are of interest in the context of cardiovascular diseases such as hypertension and systemic sclerosis. mdpi.com

Contextual Biological Activities within the Cyclic Depsipeptide Class

This compound belongs to the class of cyclic depsipeptides, a diverse group of natural products characterized by the presence of both amide and ester bonds in their cyclic structure. Cyclic depsipeptides are known for a wide spectrum of biological activities, including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal properties. frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.comsemanticscholar.org This broad range of bioactivity makes cyclic depsipeptides a significant area of research for potential therapeutic agents. frontiersin.orgmdpi.comresearchgate.netmdpi.com

Within this varied class, this compound exhibits a specific and notable biological activity: the inhibition of endothelin-1 (ET-1) binding to its receptors. targetmol.combioaustralis.comnih.govcaymanchem.com Endothelin receptors, specifically ETA and ETB, play crucial roles in various physiological processes, particularly in the cardiovascular system. targetmol.combioaustralis.comnih.govcaymanchem.compsu.edu The discovery of this compound, along with Aselacins B and C, arose from screening fungal metabolites for their ability to inhibit ET-1 binding to receptors in bovine atrial and porcine cerebral membranes. nih.gov

Research has demonstrated that this compound effectively inhibits the binding of ET-1 to both ETA and ETB receptors. targetmol.combioaustralis.comnih.govcaymanchem.com Studies evaluating the inhibitory potency of this compound on ET-1 binding to these membrane preparations have provided specific data on its activity. targetmol.combioaustralis.comnih.govcaymanchem.com The cyclic structure characteristic of depsipeptides is often considered important for their biological activity, influencing target engagement and efficacy. frontiersin.orgnih.gov While many cyclic depsipeptides display cytotoxic or antimicrobial effects, this compound's primary characterized activity lies in its function as an endothelin receptor antagonist. targetmol.combioaustralis.comnih.govcaymanchem.com This positions this compound as an example of the structural and functional diversity found within the cyclic depsipeptide class, highlighting their potential beyond commonly observed activities like antimicrobial or general cytotoxic effects.

Detailed research findings on this compound's inhibition of ET-1 binding to receptor preparations are summarized in the table below:

| Membrane Source | Receptor Type Primarily Expressed | This compound IC₅₀ (µg/mL) | Reference |

| Bovine atrial membranes | ETA | ~20-22 | targetmol.combioaustralis.comnih.gov |

| Porcine cerebral membranes | ETB | ~20 | targetmol.combioaustralis.comnih.gov |

Note: IC₅₀ values indicate the concentration of this compound required to inhibit 50% of ET-1 binding.

This specific inhibitory activity distinguishes this compound within the broader context of cyclic depsipeptide bioactivities and underscores its potential relevance in research related to endothelin receptor modulation.

Molecular Mechanism of Action of Aselacin a

Elucidation of Endothelin Receptor Interaction

Aselacin A has been shown to interact with both ETA and ETB receptor subtypes. This interaction involves the impediment of ET-1 binding to these receptors, a key step in modulating downstream cellular responses. targetmol.comcymitquimica.commedchemexpress.comtargetmol.com

Ligand-Receptor Binding Dynamics

Studies utilizing radioligand binding assays have provided insights into the binding dynamics of this compound with endothelin receptors. This compound inhibits the binding of ET-1 to bovine atrial membranes and porcine cerebral membranes. nih.govtargetmol.comcymitquimica.commedchemexpress.com These membrane preparations are known to endogenously express high levels of ETA and ETB receptors, respectively. bertin-bioreagent.comcaymanchem.com The reported half-maximal inhibitory concentration (IC50) values for this compound binding inhibition are approximately 22 μg/mL for bovine atrial membranes and 20 μg/mL for porcine cerebral membranes. nih.govtargetmol.comcymitquimica.commedchemexpress.com

| Membrane Source | Receptor Subtype(s) Expressed | This compound IC50 (μg/mL) |

| Bovine Atrial Membranes | Primarily ETA bertin-bioreagent.com | ~22 nih.govtargetmol.comcymitquimica.commedchemexpress.com |

| Porcine Cerebral Membranes | Primarily ETB caymanchem.com | ~20 nih.govtargetmol.comcymitquimica.commedchemexpress.com |

Note: Receptor expression levels can vary depending on the specific tissue and preparation.

Modulation of ET-1 Mediated Cellular Responses

By inhibiting the binding of ET-1 to its receptors, this compound modulates the downstream cellular responses typically mediated by ET-1. These responses include effects on vasoconstriction, as well as the release of vasoactive mediators like nitric oxide and prostacyclin. healthline.commedchemexpress.comuscjournal.com

Impact on Vasoconstriction Pathways (ETA-mediated)

Activation of ETA receptors, primarily located on vascular smooth muscle cells, by ET-1 leads to vasoconstriction, a process involving the tightening of smooth muscles in blood vessel walls, which reduces the vessel's diameter and increases blood pressure. healthline.comuscjournal.comclevelandclinic.org this compound, by inhibiting ET-1 binding to ETA receptors, is expected to impede this vasoconstrictive effect. targetmol.comcymitquimica.commedchemexpress.comtargetmol.com Endothelin receptor antagonists, in general, can reduce hypertension caused by the endothelin system's effects on vascular smooth muscle contraction. frontiersin.org

Influence on Nitric Oxide and Prostacyclin Release (ETB-linked)

Receptor Selectivity and Functional Agonism/Antagonism Profile

This compound has been identified as a compound that inhibits the binding of ET-1 to both ETA and ETB receptors. nih.govtargetmol.comcymitquimica.commedchemexpress.comtargetmol.com This indicates a dual inhibitory activity rather than selective targeting of a single receptor subtype. Compounds that bind to a receptor can either activate it (agonists) or prevent its activation (antagonists). msdmanuals.comwikipedia.org The available information characterizes this compound as an inhibitor of ET-1 binding targetmol.comcymitquimica.commedchemexpress.comtargetmol.com, suggesting an antagonist profile, preventing the endogenous ligand (ET-1) from binding and activating the receptors. Aselacin C, a related compound, is explicitly described as a cyclic pentapeptolide antagonist of both ETA and ETB receptors. bertin-bioreagent.comcaymanchem.comanjiechem.com While this compound's functional profile is strongly implied to be antagonistic based on its binding inhibition, the term "antagonist" is directly used for Aselacin C in the provided context.

Receptor selectivity refers to the degree to which a drug acts on a given receptor subtype relative to others. msdmanuals.compharmacologyeducation.org this compound's inhibition of binding to both ETA and ETB receptors suggests it is a non-selective or dual endothelin receptor inhibitor. targetmol.comcymitquimica.commedchemexpress.comtargetmol.com

Biosynthetic Pathways and Genetic Basis of Aselacin a

General Principles of Cyclic Depsipeptide Biosynthesis

Cyclic depsipeptides are a diverse group of natural products characterized by the presence of both peptide and ester linkages, forming a cyclic structure. Their biosynthesis typically occurs independently of the ribosome, mediated by large, multi-module enzyme complexes.

Role of Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are central to the biosynthesis of non-ribosomal peptides, including the peptide portion of depsipeptides. NRPS systems function as assembly lines, incorporating specific amino acids and other carboxylic acids into a growing chain through a thiotemplate mechanism. wikipedia.org Each module within an NRPS is generally responsible for the incorporation of a single building block and contains several distinct domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for carrying the activated substrate, and a condensation (C) domain for catalyzing peptide bond formation. wikipedia.org The selection of substrates by the A domain is not limited to the 20 proteinogenic amino acids and can include non-proteinogenic amino acids, α-hydroxy acids, and other carboxylic acids. wikipedia.org Macrocyclization and release of the product from the NRPS assembly line are commonly catalyzed by a terminal thioesterase (TE) domain. wikipedia.orgreadthedocs.io

Integration with Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Systems

Many complex natural products, including some depsipeptides, are synthesized by hybrid enzymatic systems that combine the features of NRPSs with those of polyketide synthases (PKSs) and fatty acid synthases (FASs). mycocentral.eunih.govr-project.org PKSs are responsible for the biosynthesis of polyketides, which are assembled from acyl-CoA starter and extender units. FASs synthesize fatty acids using similar enzymatic logic and domains. Hybrid NRPS-PKS or NRPS-PKS-FAS systems allow for the incorporation of both amino acid-derived and polyketide/fatty acid-derived building blocks into a single molecule, leading to increased structural diversity. r-project.org These multienzyme complexes operate in a coordinated manner, with intermediates often tethered to carrier protein domains (PCP in NRPS, ACP in PKS/FAS) and passed between modules and systems. readthedocs.io

Proposed Biosynthetic Route for Aselacin A

Based on its classification as a cyclic depsipeptide, this compound is likely synthesized by a non-ribosomal mechanism, potentially involving a hybrid NRPS-PKS system, similar to other known depsipeptides from microorganisms. mycocentral.eunih.gov However, detailed information specifically outlining the proposed biosynthetic route for this compound was not found in the consulted literature. The biosynthesis would hypothetically involve the sequential addition and modification of specific amino acids and potentially hydroxy acids or fatty acid-like precursors, followed by cyclization.

Enzymatic Steps and Unique Amino Acid Incorporation (e.g., D-Trp)

The enzymatic steps involved in this compound biosynthesis would be catalyzed by the various domains within the NRPS and potentially PKS/FAS enzymes. These steps would include substrate activation, transfer to carrier proteins, condensation (peptide or ester bond formation), and potentially modification reactions such as reduction, cyclization, or hydroxylation, mediated by additional tailoring enzymes. While the incorporation of unique or non-proteinogenic amino acids, such as D-tryptophan (D-Trp), is a known feature of NRPS biosynthesis wikipedia.org, specific enzymatic details regarding the incorporation of D-Trp or other unique amino acids into this compound's structure were not identified in the available sources. The incorporation of D-amino acids often involves epimerase domains within the NRPS machinery.

Synthetic Approaches and Chemical Modification Strategies for Aselacin a

Strategies for Total Synthesis of Aselacin A or Related Compounds

No published methods for the total synthesis of this compound were found.

Semisynthesis and Derivatization Techniques

There is no available information on the semisynthesis or derivatization of this compound.

Chemical Modification of the Fatty Acid Side Chain

While general techniques for modifying fatty acid side chains on other molecules exist, no studies specific to this compound have been reported. nih.govnih.govjenkemusa.comresearchgate.net

Alterations to the Peptolide Core

No literature exists describing modifications to the peptolide core of this compound.

Chemoenzymatic Synthesis Approaches

General chemoenzymatic synthesis is a known strategy for various compounds, but its application to this compound has not been documented. nih.govnih.govresearchgate.netchemrxiv.orgnih.gov

Further research and publication in the field of synthetic organic chemistry are required before a comprehensive article on the synthesis of this compound can be written.

Structure Activity Relationship Sar Studies of Aselacin a and Analogs

Identification of Pharmacophoric Elements for Endothelin Receptor Binding

Pharmacophoric elements are the essential features of a molecule that are required for its biological activity, such as binding to a receptor. Identifying these elements is crucial in understanding how Aselacin A interacts with endothelin receptors. While specific details on the pharmacophoric elements of this compound for endothelin receptor binding are not extensively detailed in the provided search results, the general mechanism involves inhibiting the binding of endothelin-1 (B181129) to its receptors, specifically ETA and ETB receptors. nih.govnih.govmdpi.com Endothelin receptors are G protein-coupled receptors with seven transmembrane domains. mdpi.com The binding of endothelin-1 to these receptors initiates signaling pathways. mdpi.com this compound acts as an antagonist, preventing this binding. caymanchem.com SAR studies in general involve systematically modifying parts of a molecule and observing the effect on activity to deduce the importance of specific functional groups or structural features for binding and efficacy. wikipedia.orggardp.org

Influence of Fatty Acid Moiety Structure on Biological Activity

The aselacins, including this compound, possess a functionalized long-chain fatty acid attached to the peptolide core. nih.gov The specific functionalization of this fatty acid differentiates Aselacins A, B, and C. nih.gov While the provided search results mention the presence and variation of the fatty acid chain in aselacins and the general concept of fatty acid structure influencing biological activity in other contexts mdpi.comnih.gov, detailed research findings specifically on how modifications to the fatty acid moiety of this compound impact its endothelin receptor binding activity are not available in the provided snippets. However, the principle of SAR dictates that changes in the structure of this fatty acid chain, such as length, degree of unsaturation, or attached functional groups, would likely influence the compound's interaction with the lipophilic or other regions of the endothelin receptor or surrounding membrane environment, thereby affecting its binding affinity and biological activity. wikipedia.orgmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that describe the relationship between the structural properties (descriptors) of molecules and their biological activity. wikipedia.orgnih.govmdpi.com QSAR models can be used to predict the biological activity of new compounds based on their structure and to identify which chemical properties are most significant for activity. mdpi.comresearchgate.net While the provided search results discuss QSAR modeling in general and its application in drug discovery and predicting biological activities nih.govmdpi.comresearchgate.neteuropa.eu, specific QSAR modeling studies focused on this compound or its analogs for predicting endothelin receptor binding affinity or activity are not explicitly mentioned. Developing a QSAR model for this compound analogs would involve:

Selecting a series of this compound analogs with known endothelin receptor binding data.

Calculating molecular descriptors that represent various structural and physicochemical properties of these analogs. nih.govmdpi.com

Using statistical or machine learning methods to build a model that correlates the descriptors with the biological activity. nih.govmdpi.comresearchgate.net

Validating the developed model. mdpi.comresearchgate.net

Such a model could then be used to predict the activity of uncharacterized this compound analogs and guide the design of new compounds with improved potency. mdpi.comresearchgate.net

Computational and In Silico Approaches in SAR Analysis

Computational and in silico approaches play a significant role in modern SAR analysis and drug discovery. mdpi.comnih.govnih.govbiorxiv.org These methods utilize computer simulations and bioinformatics tools to analyze molecular structures, predict properties, and model interactions with biological targets. mdpi.comnih.govnih.govbiorxiv.org For this compound, in silico methods could complement experimental SAR studies by:

Molecular Docking: Simulating the binding of this compound and its analogs to the endothelin receptor structure to understand the key interactions and predict binding affinities. conicet.gov.ar

Molecular Dynamics Simulations: Studying the dynamic behavior of this compound bound to the receptor over time to assess the stability of the complex and identify important conformational changes.

Pharmacophore Modeling: Generating a pharmacophore model based on the structure of this compound and other known endothelin receptor antagonists to represent the essential features required for binding. mdpi.commdpi.com This model can then be used to screen virtual libraries for potential new antagonists. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: As discussed in the previous section, QSAR is a key in silico method for establishing relationships between structure and activity. wikipedia.orgnih.govmdpi.com

Similarity Searching: Identifying compounds in databases with structural similarity to this compound that may possess similar biological activity. collaborativedrug.comreadthedocs.io

These computational techniques can help prioritize compounds for synthesis and experimental testing, saving time and resources in the drug discovery process. mdpi.comnih.gov While the provided search results mention the use of in silico methods in other drug discovery contexts, specific applications to this compound SAR analysis are not detailed. nih.govnih.govbiorxiv.orgconicet.gov.ar

Preclinical Research and Investigational Models for Aselacin a

In Vitro Preclinical Assay Systems

In vitro assays are fundamental tools in preclinical research, providing controlled environments to study the biological activity of compounds outside of a living organism. ibtbioservices.comdatabiotech.co.il These assays are crucial for identifying potential drug candidates, characterizing their mechanisms of action, and assessing their efficacy at the cellular or molecular level. databiotech.co.il

Cell-Free Membrane Binding Assays

Cell-free membrane binding assays are utilized to investigate the direct interaction of a compound with its target receptor, such as the endothelin receptor, independent of cellular processes. These assays typically involve isolated cell membranes containing the receptor of interest and a labeled ligand (in this case, likely labeled endothelin-1). By measuring the displacement of the labeled ligand by the test compound (Aselacin A), researchers can determine the binding affinity and inhibitory potency of the compound.

Research has shown that this compound effectively impedes the binding of endothelin-1 (B181129) to both ETA and ETB receptors. cymitquimica.comtargetmol.com Studies using bovine atrial membranes and porcine brain membranes, which endogenously express high levels of ETA and ETB receptors respectively, have demonstrated the inhibitory activity of this compound. nih.govcymitquimica.comtargetmol.comcaymanchem.com

Data from membrane binding assays with this compound:

| Membrane Source | Receptor Type | IC50 Value (µg/mL) | Reference |

| Bovine Atrial Membranes | ETA | ~22 | cymitquimica.comtargetmol.com |

| Porcine Brain Membranes | ETB | ~20 | cymitquimica.comtargetmol.com |

These findings indicate that this compound acts as an antagonist, interfering with the natural binding of endothelin-1 to its receptors in a concentration-dependent manner. cymitquimica.comtargetmol.com

Cellular Models for Endothelin Pathway Modulation

Cellular models provide a more complex in vitro system to study the effects of compounds on the endothelin pathway within a living cellular context. These models can involve various cell types that express endothelin receptors and are involved in endothelin-mediated processes, such as vasoconstriction, cell proliferation, and fibrosis. nih.govmdpi.comresearchgate.net

The endothelin pathway involves the interaction of endothelin peptides (primarily ET-1) with ETA and ETB receptors, triggering downstream signaling cascades that influence various cellular functions. nih.govresearchgate.net Cellular models can be used to assess how this compound modulates this pathway, for example, by measuring changes in intracellular calcium levels, cell proliferation rates, or the expression of genes related to fibrosis or inflammation upon treatment with this compound in the presence of endothelin-1. creative-biolabs.com

Given this compound's activity as an endothelin receptor antagonist, cellular models relevant to cardiovascular research, such as vascular smooth muscle cells, endothelial cells, or cardiac fibroblasts, could be employed to study its effects on endothelin-induced responses like vasoconstriction, proliferation, or extracellular matrix production. nih.govmdpi.com Studies on the endothelin pathway have shown that ET-1 can induce cell proliferation and myofibroblast differentiation in human cardiac fibroblasts through the ETAR/Gαq/ERK signaling pathway, highlighting the relevance of such cellular models in understanding the effects of endothelin receptor antagonists. mdpi.com

Translational Research Approaches for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govparisbraininstitute.orgleicabiosystems.comhepi.ac.uk For a compound like this compound, translational research approaches would involve studies that move from the initial in vitro findings towards understanding its potential therapeutic utility in relevant disease contexts, particularly cardiovascular diseases. cymitquimica.comtargetmol.comnih.gov

This can involve a multidisciplinary approach, integrating findings from basic research on this compound's mechanism of action with studies using more complex biological systems and disease models. nih.govleicabiosystems.comthermofisher.com The goal is to translate the knowledge gained from cell-free and cellular assays into a better understanding of how this compound might behave in a living organism and its potential impact on disease processes. parisbraininstitute.orgupr.edu Translational research also involves identifying potential biomarkers and developing strategies for evaluating the compound in later stages of development. nih.gov

Development of Robust Preclinical Models for Cardiovascular Research

The development and utilization of robust preclinical models are essential for evaluating the potential efficacy and safety of compounds like this compound for cardiovascular diseases. nih.govnih.gov These models aim to mimic aspects of human cardiovascular conditions, allowing researchers to study disease mechanisms and assess the effects of potential therapies in a living system before human trials. nih.govsyncrosome.com

Preclinical cardiovascular models range from in vitro systems to complex in vivo animal models. nih.govnih.gov While in vitro models using cardiac cells or engineered tissues can provide insights into cellular responses, in vivo animal models are crucial for evaluating the systemic effects of a compound and its impact on the complex interplay of factors involved in cardiovascular function and disease. nih.govsyncrosome.com

Various animal models are used in cardiovascular research, including rodent models (mice and rats) and larger animal models (pigs). nih.govsyncrosome.comjax.orgutah.edu These models can be induced to develop conditions such as hypertension, pulmonary arterial hypertension, heart failure, or atherosclerosis, allowing researchers to study the effects of interventions like this compound on disease progression and physiological parameters like blood pressure, heart rate, and cardiac function. syncrosome.comjax.org The selection of an appropriate model depends on the specific cardiovascular disease being studied and the research question being addressed. nih.gov Robust preclinical models are characterized by their ability to accurately recapitulate key features of the human disease and provide reliable and reproducible data for evaluating therapeutic candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural identification of Aselacin A?

- Methodological Answer : Prioritize hyphenated techniques such as NMR (¹H, ¹³C, 2D-COSY, HSQC) coupled with high-resolution mass spectrometry (HR-MS) to resolve stereochemistry and confirm molecular formulas . Cross-validate results with published spectral databases (e.g., SciFinder, Reaxys) and ensure purity via HPLC-UV/ELSD. For novel derivatives, crystallographic data (XRD) is critical to resolve ambiguities .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Start by replicating protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry), focusing on reaction conditions (temperature, catalysts, solvent systems). Document deviations rigorously and use control experiments to isolate critical variables (e.g., inert atmosphere, moisture sensitivity). Include characterization data for intermediates to validate stepwise yields .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods using ICH guidelines (linearity, LOD/LOQ, recovery rates). For natural product extracts, combine with preparative TLC or centrifugal partition chromatography (CPC) to isolate this compound prior to quantification .

Q. How should initial biological activity assays for this compound be structured?

- Methodological Answer : Use tiered screening:

- Tier 1: High-throughput in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.

- Tier 2: Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets.

- Tier 3: Mechanistic studies (e.g., binding kinetics, gene expression).

Report statistical power (n ≥ 3) and adhere to FAIR data principles .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of raw datasets (if accessible) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate conflicting experiments under standardized conditions, and apply multivariate analysis (PCA, PLS-DA) to isolate critical factors (e.g., impurity profiles, solvent artifacts) .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to map signaling pathways. Use SPR or ITC for binding affinity studies, and validate findings with inducible knockdown systems. Ensure orthogonal validation (e.g., siRNA rescue experiments) .

Q. How to optimize this compound’s synthetic yield using Design of Experiments (DOE)?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design to model variables (e.g., reagent stoichiometry, temperature). Use ANOVA to identify significant factors and generate contour plots for optimization. Validate predictions with confirmation runs and scale-up trials under DOE-optimized conditions .

Q. What computational strategies can predict this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) against homology-modeled targets, followed by MD simulations (AMBER, GROMACS) to assess binding stability. Cross-reference with pharmacophore models and QSAR datasets to prioritize high-probability interactions. Validate in vitro with SPR or microscale thermophoresis (MST) .

Methodological Considerations for All Studies

- Literature Review : Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") to filter irrelevant results. Prioritize primary literature from high-impact journals (JACS, Organic Letters) and preprints (ChemRxiv) for emerging trends .

- Data Reproducibility : Archive raw data (spectra, chromatograms) in repositories (Zenodo, Figshare) and document metadata (instrument parameters, software versions) per TRUST criteria .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and adhere to ACS style guidelines for chemical structures and nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.